molecular formula C6H7N3 B2519405 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1142927-97-6

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2519405
CAS No.: 1142927-97-6
M. Wt: 121.143
InChI Key: FCZKETPZEHWCAI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is an organic compound with the molecular formula C6H7N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.

    3-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

    2-(1H-pyrazol-3-yl)acetonitrile: Lacks the methyl group at the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKETPZEHWCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142927-97-6
Record name 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile
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